molecular formula C13H12ClNO3 B8747994 3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid CAS No. 89150-09-4

3-(4-(4-Chlorophenyl)-2-methyloxazol-5-yl)propanoic acid

Cat. No. B8747994
Key on ui cas rn: 89150-09-4
M. Wt: 265.69 g/mol
InChI Key: ALVAZNQNOCUYIF-UHFFFAOYSA-N
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Patent
US04596816

Procedure details

Zinc dust (0.87 g) was added portionwise under stirring at 80°-90° C. into a suspension of 2-chloro-3-[4-(4-chlorophenyl)-2-methyl-5-oxazolyl]-propionic acid (1.0 g) in acetic acid (10 ml). After heating for 40 minutes, undissolved materials were filtered off and water was added to the filtrate. The resulting crystalline precipitate was collected by filtration to give 4-(4-chlorophenyl)-2-methyloxazole-5-propionic acid, yield 0.83 g (94.3%). Recrystallization from ethanol gave colorless needles, m.p. 211°-212° C. The IR and NMR spectra of this compound were in agreement with those of the compound obtained in Example 5.
Name
2-chloro-3-[4-(4-chlorophenyl)-2-methyl-5-oxazolyl]-propionic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.87 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH2:6][C:7]1[O:11][C:10]([CH3:12])=[N:9][C:8]=1[C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=1)[C:3]([OH:5])=[O:4]>C(O)(=O)C.[Zn]>[Cl:19][C:16]1[CH:15]=[CH:14][C:13]([C:8]2[N:9]=[C:10]([CH3:12])[O:11][C:7]=2[CH2:6][CH2:2][C:3]([OH:5])=[O:4])=[CH:18][CH:17]=1

Inputs

Step One
Name
2-chloro-3-[4-(4-chlorophenyl)-2-methyl-5-oxazolyl]-propionic acid
Quantity
1 g
Type
reactant
Smiles
ClC(C(=O)O)CC1=C(N=C(O1)C)C1=CC=C(C=C1)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.87 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 40 minutes
Duration
40 min
FILTRATION
Type
FILTRATION
Details
undissolved materials were filtered off
ADDITION
Type
ADDITION
Details
water was added to the filtrate
FILTRATION
Type
FILTRATION
Details
The resulting crystalline precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(OC1CCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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